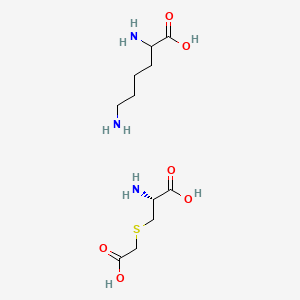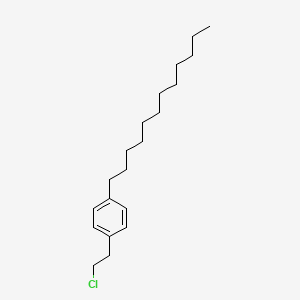
1-(2-Chloroethyl)-4-dodecylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-4-dodecylbenzene: is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and a dodecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-4-dodecylbenzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of benzene with 1-dodecene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting dodecylbenzene is then subjected to a chlorination reaction using thionyl chloride (SOCl2) to introduce the 2-chloroethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethyl)-4-dodecylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The dodecyl chain can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 1-(2-hydroxyethyl)-4-dodecylbenzene, 1-(2-aminoethyl)-4-dodecylbenzene, etc.
Oxidation: Formation of 1-(2-chloroethyl)-4-dodecylbenzyl alcohol, aldehyde, or carboxylic acid.
Reduction: Formation of 1-(2-ethyl)-4-dodecylbenzene.
Aplicaciones Científicas De Investigación
Chemistry: 1-(2-Chloroethyl)-4-dodecylbenzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature. It can be used to investigate the effects of hydrophobic and hydrophilic interactions on membrane stability and function.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For example, derivatives with modified functional groups are investigated for their anticancer and antimicrobial properties.
Industry: this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its ability to modify surface properties makes it valuable in formulations for detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-4-dodecylbenzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The dodecyl chain interacts with hydrophobic regions of membranes, affecting their fluidity and permeability.
Molecular Targets and Pathways:
Nucleophilic Sites: The chloroethyl group targets nucleophilic sites on proteins and nucleic acids, leading to alkylation and potential disruption of their normal function.
Membrane Interactions: The dodecyl chain interacts with lipid bilayers, influencing membrane dynamics and potentially affecting signal transduction pathways.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-4-methylbenzene: Similar structure but with a shorter alkyl chain.
1-(2-Chloroethyl)-4-ethylbenzene: Similar structure with an ethyl group instead of a dodecyl chain.
1-(2-Chloroethyl)-4-hexylbenzene: Similar structure with a hexyl chain.
Uniqueness: 1-(2-Chloroethyl)-4-dodecylbenzene is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane studies. Its ability to undergo various chemical reactions also adds to its versatility as a synthetic intermediate.
Propiedades
Número CAS |
926028-63-9 |
|---|---|
Fórmula molecular |
C20H33Cl |
Peso molecular |
308.9 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-4-dodecylbenzene |
InChI |
InChI=1S/C20H33Cl/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)17-18-21/h13-16H,2-12,17-18H2,1H3 |
Clave InChI |
OVOPENIRIWOYRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B14169198.png)
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169206.png)

![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)

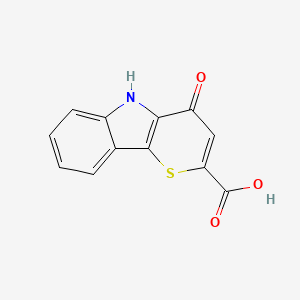
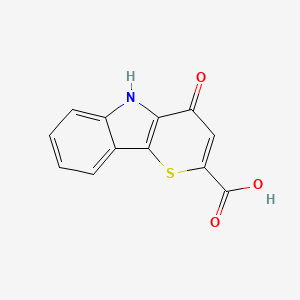
![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)

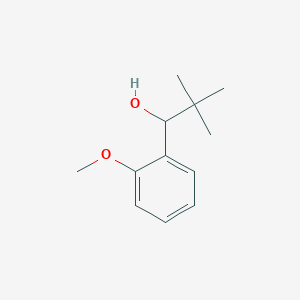
![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
